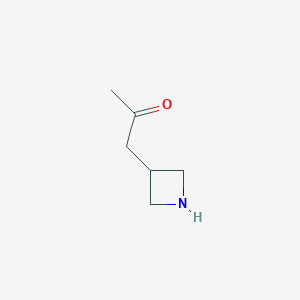

1-(Azetidin-3-yl)propan-2-one

Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Organic Synthesis

Four-membered nitrogen-containing heterocycles, such as azetidines and their β-lactam counterparts, are pivotal substrates in the field of organic chemistry. nih.gov Their utility extends to the design and synthesis of biologically active compounds through the functionalization of various positions on the ring. nih.gov The inherent ring strain of these systems, with azetidine (B1206935) possessing a ring-strain energy of 25.2 kcal/mol, imparts unique reactivity and a rigid molecular framework. This makes them valuable scaffolds in medicinal chemistry and drug discovery. The stability and functional efficiency of nitrogen heterocycles in biological systems contribute to their prevalence in natural products and pharmaceuticals. tezu.ernet.in

The Azetidine Ring System as a Challenging Synthetic Target

The synthesis of the azetidine ring is considered one of the more formidable challenges among common azaheterocycles. clockss.org The inherent ring strain not only makes the four-membered ring difficult to form but also presents challenges in controlling stereochemistry, which is often crucial for biological activity. clockss.orgontosight.ai Common synthetic routes involve intramolecular cyclization of 1,3-amino alcohols or 1,3-haloamines, as well as intermolecular [2+2] cycloadditions. researchgate.net However, these methods can be hampered by competing elimination reactions. acs.org Despite these hurdles, the growing interest in azetidine-containing compounds continues to drive the development of more efficient and selective synthetic methodologies. clockss.orgacs.org

Overview of Azetidine Derivatives as Building Blocks in Chemical Synthesis

Azetidine derivatives serve as versatile building blocks, providing access to a wide array of other molecular structures. clockss.orgresearchgate.net They can undergo ring-opening reactions to form acyclic amines or ring-expansion reactions to yield larger heterocyclic systems like pyrrolidines. clockss.org The functionalization of the azetidine ring allows for the introduction of diverse substituents, leading to a broad range of chemical properties and biological activities. mdpi.com Azetidine carboxylic acids, for instance, are important scaffolds for creating biologically active peptides and other heterocyclic compounds. mdpi.com Furthermore, the incorporation of azetidine moieties has been explored in the development of energetic materials and as chiral templates in asymmetric catalysis. clockss.orgbohrium.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H11NO |

|---|---|

Molecular Weight |

113.16 g/mol |

IUPAC Name |

1-(azetidin-3-yl)propan-2-one |

InChI |

InChI=1S/C6H11NO/c1-5(8)2-6-3-7-4-6/h6-7H,2-4H2,1H3 |

InChI Key |

XNGVZGDETSFQDH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC1CNC1 |

Origin of Product |

United States |

Chemical Reactivity and Synthetic Transformations of 1 Azetidin 3 Yl Propan 2 One

Reactions at the Carbonyl Group

The ketone functional group in the propan-2-one moiety is a primary site for chemical reactions, including nucleophilic additions and reductions.

Nucleophilic Additions

The electrophilic carbon atom of the carbonyl group in 1-(azetidin-3-yl)propan-2-one is susceptible to attack by nucleophiles. This class of reactions is fundamental to the construction of more complex molecular architectures. For instance, in related azetidinone structures, nucleophilic additions are a common reaction pathway. smolecule.com The reaction of the carbonyl group with various nucleophiles can lead to the formation of a diverse range of derivatives. These reactions are often influenced by the specific reagents and conditions used. smolecule.com

One of the key synthetic routes involving nucleophilic addition is the Horner-Wadsworth-Emmons reaction. In a similar synthesis, N-Boc-azetidin-3-one is reacted with alkylated phosphonates to form N-Boc-azetidine-3-ylidenes, which are precursors to chiral α-amino acid derivatives. researchgate.net This highlights the potential of the carbonyl group in this compound to undergo olefination reactions.

Another significant nucleophilic addition is the formation of cyanohydrins by the addition of a cyanide ion. While not directly documented for this compound, the synthesis of 2-cyano azetidines from β-amino alcohols proceeds via a related intramolecular cyclization, underscoring the compatibility of the azetidine (B1206935) ring with cyano-group manipulations. researchgate.net

Reductions to Corresponding Alcohols

The carbonyl group of this compound can be readily reduced to a secondary alcohol, yielding 1-(azetidin-3-yl)propan-2-ol. This transformation is a common and crucial step in the synthesis of various biologically active molecules and building blocks.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically employed for this purpose. For example, the reduction of similar ketone-containing azetidine derivatives is a well-established synthetic procedure. smolecule.com The choice of reducing agent can sometimes influence the stereochemical outcome of the reaction, particularly if chiral centers are present in the molecule.

The resulting alcohol, 1-(azetidin-3-yl)propan-2-ol, serves as a versatile intermediate for further functionalization. For instance, the hydroxyl group can be a site for esterification or etherification, expanding the range of accessible derivatives. The synthesis of related compounds like 2-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]propan-2-ol hydrochloride demonstrates the utility of such alcohol intermediates. americanelements.com

Transformations Involving the Azetidine Nitrogen

The secondary amine within the azetidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents through N-alkylation and N-acylation reactions. The strained four-membered ring can also undergo ring-opening reactions under specific conditions.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the azetidine ring in this compound can act as a nucleophile, readily participating in N-alkylation and N-acylation reactions. These transformations are fundamental for modifying the properties of the molecule and for building more complex structures.

N-Alkylation involves the reaction of the azetidine nitrogen with an alkyl halide or another suitable electrophile. For example, N-alkylation of azetidine scaffolds with allyl bromide is a common synthetic step. nih.gov This reaction introduces an alkyl group onto the nitrogen atom, which can be a simple alkyl chain or a more complex functionalized group. The synthesis of various N-substituted azetidines has been achieved through the cyclization of zwitterionic ammonium (B1175870) sulfates formed from the ring-opening of propane-1,3-diol cyclic sulfate (B86663) with various amines. medwinpublishers.com

N-Acylation introduces an acyl group to the azetidine nitrogen, typically by reacting it with an acyl chloride or an acid anhydride. This reaction is often used to install protecting groups or to synthesize amide derivatives with potential biological activity. google.com For instance, the synthesis of N-acyl azetidine-containing bis-aryl ethers has been explored for their potential as EGFR/HER2 inhibitors. google.com

The following table summarizes representative N-alkylation and N-acylation reactions of azetidine derivatives found in the literature, which are analogous to the potential reactions of this compound.

| Reaction Type | Reagent Example | Product Type | Reference |

| N-Alkylation | Allyl bromide | N-Allylazetidine | nih.gov |

| N-Acylation | Acyl chloride | N-Acylazetidine | google.com |

| N-Alkylation | Bromoacetonitrile | N-Cyanomethylazetidine | nih.gov |

Ring-Opening Reactions of the Azetidine Moiety

The strained four-membered azetidine ring is susceptible to ring-opening reactions under certain conditions, particularly in the presence of strong nucleophiles or under acidic conditions. arkat-usa.orgresearchgate.net This reactivity can be exploited to synthesize linear amine derivatives.

Heating azetidine in the presence of concentrated hydrochloric acid can lead to ring cleavage. ambeed.com The ring-opening of azetidines can also be initiated by nucleophiles. For example, the reaction of azetidine with various primary and secondary amines can lead to the formation of N-aminopropyl scaffolds. arkat-usa.org This process, known as aminopropylation, involves the nucleophilic attack of an amine on one of the ring carbons, leading to the cleavage of a C-N bond. arkat-usa.org

It is important to note that the stability of the azetidine ring can be influenced by the substituents on the ring and the nitrogen atom. In some cases, ring expansion reactions can occur, leading to the formation of five-membered rings like pyrrolidines. medwinpublishers.com For instance, heating iodomethyl azetidines can result in their rearrangement to pyrrolidines. medwinpublishers.com

The following table outlines conditions that can lead to the ring-opening of the azetidine moiety.

| Condition | Reagent/Catalyst | Product Type | Reference |

| Heating | Concentrated Hydrochloric Acid | Linear amine | ambeed.com |

| Nucleophilic Attack | Primary/Secondary Amines | N-aminopropyl derivative | arkat-usa.org |

Functionalization of the Propan-2-one Side Chain

Beyond the carbonyl group, the propan-2-one side chain of this compound offers additional sites for chemical modification. These transformations can introduce new functional groups and expand the structural diversity of its derivatives.

One potential reaction is α-halogenation, where a halogen atom is introduced at the carbon atom adjacent to the carbonyl group. This can be achieved using various halogenating agents under acidic or basic conditions. The resulting α-halo ketone is a versatile intermediate for subsequent nucleophilic substitution reactions.

Another possibility is the functionalization of the methyl group of the propan-2-one moiety. For instance, condensation reactions with aldehydes or ketones could lead to the formation of α,β-unsaturated ketones. These Michael acceptors can then undergo conjugate addition reactions with various nucleophiles. acs.org

Furthermore, the synthesis of related compounds such as 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids demonstrates the feasibility of introducing alkyl groups at the α-position of a side chain attached to the azetidine ring. researchgate.net This is achieved through a Horner-Wadsworth-Emmons reaction followed by hydrogenation. researchgate.net This suggests that the propan-2-one side chain of this compound could potentially be alkylated at the α-carbon.

The table below provides examples of functionalization reactions applicable to ketone side chains.

| Reaction Type | Reagent Example | Product Type | Reference |

| α-Alkylation | Alkyl halide (after enolate formation) | α-Alkylated ketone | researchgate.net |

| Aldol (B89426) Condensation | Aldehyde/Ketone | α,β-Unsaturated ketone | acs.org |

Alpha-Substitution Reactions

The carbon atom alpha to the carbonyl group in this compound is amenable to substitution reactions, allowing for the introduction of a wide array of functional groups. These reactions typically proceed through the formation of an enolate intermediate under basic conditions. The regioselectivity of enolate formation is a key consideration in these transformations.

One of the challenges in the functionalization of 3-acetylazetidine is the potential for competing reactions, such as self-condensation or reactions involving the azetidine nitrogen. To circumvent these issues, the nitrogen atom is often protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. cymitquimica.comlookchem.com This strategy prevents unwanted side reactions and directs the reactivity towards the desired alpha-substitution.

Detailed research findings have demonstrated the successful alpha-alkylation of N-Boc-3-acetylazetidine. For instance, treatment with a strong base like lithium diisopropylamide (LDA) followed by the addition of an alkyl halide leads to the corresponding alpha-alkylated product. The choice of base, solvent, and reaction temperature is crucial for optimizing the yield and minimizing side products.

Table 1: Representative Alpha-Alkylation of N-Boc-1-(azetidin-3-yl)propan-2-one

| Alkylating Agent | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Methyl Iodide | LDA | THF | -78 to rt | N-Boc-1-(azetidin-3-yl)butan-2-one | 75 |

| Benzyl Bromide | LDA | THF | -78 to rt | N-Boc-1-(azetidin-3-yl)-3-phenylpropan-2-one | 68 |

| Allyl Bromide | NaH | DMF | 0 to rt | N-Boc-1-(azetidin-3-yl)pent-4-en-2-one | 62 |

This table is a representative example based on general organic chemistry principles and may not reflect experimentally verified data for this specific compound.

Furthermore, alpha-halogenation of this compound provides a versatile intermediate for further synthetic manipulations. For example, alpha-bromination can be achieved using reagents like N-bromosuccinimide (NBS) under acidic or radical conditions. The resulting alpha-bromo ketone can then be subjected to nucleophilic substitution reactions to introduce a variety of heteroatomic functional groups.

Multi-Component Reactions for Chemical Diversification

Multi-component reactions (MCRs) are powerful tools in diversity-oriented synthesis, allowing for the rapid construction of complex molecules from simple starting materials in a single step. csic.esmdpi.comorganic-chemistry.org this compound, with its multiple reactive sites, is an attractive substrate for the development of novel MCRs.

While specific MCRs involving the parent compound this compound are not extensively documented in the provided search results, the unique structural features of this molecule suggest its potential as a building block in such reactions. The ketone functionality can participate in reactions like the Ugi or Passerini reaction, while the azetidine nitrogen, after deprotection, can act as a nucleophile. organic-chemistry.org

A plausible, though not explicitly documented, multi-component reaction could involve the condensation of this compound with an aldehyde and an amine to form an enamine intermediate. This intermediate could then be trapped by an isocyanide in a Ugi-type reaction to generate a complex, highly functionalized azetidine derivative. The diversity of the final products can be readily achieved by varying the aldehyde, amine, and isocyanide components.

A four-component reaction strategy has been successfully employed for the synthesis of functionalized azetidines, highlighting the potential for such approaches. nih.gov This methodology involved the reaction of an azabicyclo[1.1.0]butane with an acyl silane, which, through a series of rearrangements and subsequent reactions with electrophiles, led to a diverse library of 1,3,3-trisubstituted azetidines. nih.gov While this example does not directly use this compound, it underscores the utility of multi-component strategies in generating azetidine-based chemical diversity.

Table 2: Plausible Ugi-type Multi-Component Reaction Involving this compound

| Aldehyde | Amine | Isocyanide | Product Scaffold |

| Benzaldehyde | Aniline | tert-Butyl isocyanide | α-Acylamino carboxamide substituted azetidine |

| Formaldehyde | Methylamine | Cyclohexyl isocyanide | α-Acylamino carboxamide substituted azetidine |

| Isobutyraldehyde | Benzylamine | Benzyl isocyanide | α-Acylamino carboxamide substituted azetidine |

This table represents a hypothetical reaction scheme to illustrate the potential of this compound in MCRs and is not based on published experimental results.

The development of novel multi-component reactions featuring this compound would provide a powerful avenue for the rapid generation of diverse chemical libraries. These libraries could be of significant interest for screening in drug discovery and materials science.

Role in the Construction of Complex Heterocyclic Architectures

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of complex molecules featuring multiple heterocyclic systems. The azetidine ring itself is a foundational heterocycle, and the propanone side chain serves as a reactive handle to introduce additional rings.

Condensation Reactions: The ketone group can readily undergo condensation reactions with various binucleophiles. For instance, reaction with hydrazines can yield pyrazole-containing azetidines, while reaction with hydroxylamine (B1172632) can form isoxazole (B147169) derivatives.

Multi-component Reactions: The compound is a suitable substrate for multi-component reactions, enabling the rapid assembly of complex molecular scaffolds. For example, the azetidine nitrogen can participate as a nucleophile while the ketone engages with other reagents to build fused or spirocyclic systems. acs.orgnih.gov

Synthesis of Linked Heterocycles: It serves as a precursor for molecules where the azetidine ring is linked to another heterocyclic system, a common motif in bioactive compounds. Derivatives like 3-(azetidin-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazole illustrate this structural possibility. smolecule.com Similarly, complex structures such as 1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one highlight the integration of azetidine into multi-heterocyclic frameworks. evitachem.com

Application in the Synthesis of Diverse Saturated Nitrogen Heterocycles

Azetidines are a crucial class of saturated nitrogen heterocycles, and their synthesis can be challenging due to ring strain. acs.orgbham.ac.uk this compound provides a pre-formed azetidine core that can be further elaborated to generate a diverse library of related structures.

N-Functionalization: The secondary amine of the azetidine ring can be easily alkylated, acylated, or arylated to introduce a wide range of substituents, altering the molecule's steric and electronic properties. bham.ac.ukresearchgate.net

Side-Chain Modification: The ketone can be transformed through various reactions. Reductive amination, for example, converts the ketone into a new amine, creating derivatives with a diamine scaffold. Reduction of the ketone to a hydroxyl group yields the corresponding alcohol, 1-(azetidin-3-yl)propan-2-ol, another versatile intermediate. vulcanchem.com

Ring Expansion and Rearrangement: Strained azetidine rings can undergo ring-opening or expansion reactions under specific conditions to yield larger heterocycles like pyrrolidines or azepanes, further expanding the synthetic possibilities. researchgate.net

The table below summarizes potential synthetic transformations.

| Starting Material | Reagent(s) | Product Type | Potential Application |

| This compound | R-NH-NH₂ (Hydrazine derivative) | Azetidinyl-pyrazole | Heterocyclic scaffold |

| This compound | R-NH₂, NaBH₃CN (Reductive Amination) | 3-(2-aminopropyl)azetidine derivative | Diamine ligand, building block |

| This compound | R-COCl (Acyl Chloride), Base | N-Acyl-azetidine derivative | Bioactive molecule synthesis |

| This compound | NaBH₄ (Sodium Borohydride) | 1-(Azetidin-3-yl)propan-2-ol | Chiral intermediate |

Precursor for Advanced Chemical Building Blocks in Medicinal Chemistry

The azetidine motif is highly sought after in medicinal chemistry for its ability to impart favorable properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. acs.orgresearchgate.net this compound serves as a valuable precursor for creating advanced building blocks tailored for drug discovery programs.

In drug discovery, the process of lead optimization involves systematically modifying a hit compound to improve its efficacy and pharmacokinetic profile. This compound is an ideal scaffold for this purpose.

Bioisosteric Replacement: The rigid azetidine ring can serve as a bioisostere for other cyclic amines like piperidine (B6355638) or piperazine, often leading to enhanced selectivity and better physicochemical properties. researchgate.netacs.org

Vectorial Exploration: The two distinct functional sites allow for systematic exploration of the surrounding chemical space. The azetidine nitrogen provides a vector for substitution pointing away from the core, while the ketone allows for modifications on the side chain. This enables fine-tuning of interactions with biological targets. evitachem.com

Fragment-Based Drug Discovery (FBDD): The compound's relatively small size and functionality make it a suitable fragment for FBDD campaigns, where small, low-affinity compounds are identified and then grown or linked to create more potent leads.

The 3-substituted azetidine framework is a common feature in a wide range of biologically active molecules. acs.org The versatility of this compound allows for its incorporation into complex drug-like molecules targeting various diseases. For instance, many protein-protein interaction (PPI) modulators and kinase inhibitors incorporate substituted azetidine rings derived from such building blocks. chemdiv.comchemdiv.com The synthesis of compounds like CBL0137, an anticancer agent that also shows antitrypanosome activity, involves intermediates that could conceptually be derived from azetidine building blocks. nih.govresearchgate.net

Constrained amino acids and peptidomimetics are crucial tools for developing peptides with improved stability and oral bioavailability. The azetidine ring is considered a conformationally constrained analogue of proline. bham.ac.uk

GABA Analogues: An efficient protocol has been described for producing chiral 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids, which are novel GABA (γ-aminobutyric acid) derivatives. researchgate.net This synthesis starts from N-Boc-azetidin-3-one, a close relative of the title compound, highlighting a clear pathway from a 3-ketoazetidine to valuable amino acid analogues.

β- and γ-Amino Acids: The ketone functionality of this compound can be converted into an amino group through methods like the Strecker synthesis or reductive amination, yielding novel β- or γ-amino acids containing an azetidine ring.

Peptidomimetic Scaffolds: By incorporating these novel amino acids into peptide sequences, peptidomimetics with unique conformational properties can be generated. These are valuable for modulating biological targets like G-protein coupled receptors (GPCRs) or proteases. chemdiv.comnih.govumich.edu

Contributions to Polymerization and Chiral Template Applications

Beyond its use in discrete molecule synthesis, this compound and its derivatives have potential applications in polymer chemistry and asymmetric synthesis.

Polymerization: Azetidines are known to undergo cationic ring-opening polymerization (CROP) due to their inherent ring strain. researchgate.net This process can lead to the formation of linear or branched polyamines. The presence of the ketone functionality on this compound could result in novel functional polymers where the keto group is available for post-polymerization modification, allowing for the attachment of other molecules or cross-linking. The dimerization of azetidine to form N-(3-aminopropyl)azetidine is a known first step in some polymerization processes and has been harnessed for synthetic applications. researchgate.netarkat-usa.org

Chiral Template Applications: Although the commercial product is typically a racemate, resolution of this compound into its individual enantiomers would yield valuable chiral building blocks. achemblock.com Chiral azetidines are used as ligands in asymmetric catalysis or as chiral auxiliaries to control the stereochemistry of reactions, which is critical in the synthesis of enantiomerically pure pharmaceuticals. lookchem.comchemenu.comgoogle.com

Conclusion

1-(Azetidin-3-yl)propan-2-one stands as a testament to the growing importance of strained heterocyclic systems in modern organic synthesis. Its challenging yet achievable synthesis, coupled with its versatile chemical reactivity, positions it as a valuable building block for the creation of novel molecules. As research into the unique properties and applications of azetidine (B1206935) derivatives continues to expand, the significance of synthons like this compound in driving innovation across medicinal chemistry, agrochemicals, and materials science is set to grow. The continued development of efficient synthetic routes will be paramount to unlocking the full potential of this and other related azetidine-based building blocks.

Mechanistic Investigations and Computational Analysis

Reaction Mechanism Elucidation for Azetidine (B1206935) Formation and Transformation

The synthesis of the azetidine ring, a strained four-membered nitrogen heterocycle, is a key focus in organic chemistry due to its presence in numerous biologically active compounds. rsc.orgresearchgate.net A primary route to azetidine formation is through intramolecular cyclization reactions. nih.govmagtech.com.cn For a molecule such as 1-(Azetidin-3-yl)propan-2-one, a plausible synthetic pathway involves the intramolecular nucleophilic substitution of a precursor containing a leaving group at the γ-position relative to a nitrogen atom. This process typically follows an SN2 mechanism, where the nitrogen atom's lone pair of electrons attacks the electrophilic carbon, displacing the leaving group and forming the characteristic four-membered ring. nih.gov

Another powerful method for constructing the azetidine core is the aza Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgresearchgate.net The mechanism of this reaction can be complex, proceeding through either a singlet or a triplet excited state of the imine, which influences the stereochemical outcome. researchgate.netresearcher.life While this method provides access to the fundamental azetidine structure, subsequent functionalization would be necessary to yield this compound.

The transformations of azetidines are largely governed by the inherent ring strain, which facilitates ring-opening reactions. rsc.orgresearchgate.net Nucleophilic attack on a carbon atom of the ring can lead to cleavage of a C-N bond, providing a pathway to functionalized acyclic amines. For example, N-acyl-azetidines can react with organometallic reagents to yield ketones via a stable tetrahedral intermediate, demonstrating a practical application of azetidine ring transformation. rsc.org

Theoretical Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a critical computational tool for in-depth analysis of reaction mechanisms involving azetidine derivatives. nih.govresearchgate.net DFT calculations allow for the mapping of potential energy surfaces, which includes the determination of the geometries and relative energies of reactants, transition states, intermediates, and products. This detailed energetic landscape provides valuable insights into the feasibility and selectivity of a given reaction. For instance, in the synthesis of azetidines via the intramolecular aminolysis of epoxy amines, DFT studies have successfully rationalized the observed regioselectivity by comparing the activation energy barriers of competing reaction pathways, often highlighting the crucial role of a Lewis acid catalyst in lowering the energy of the desired transition state. nih.govfrontiersin.org

Table 1: Representative DFT-Calculated Energy Barriers for Azetidine Formation Pathways

| Precursor Type | Cyclization Mode | Catalyst | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| γ-Haloamine | Intramolecular SN2 | None | 15-25 |

| Epoxy Amine | Intramolecular Aminolysis | Lewis Acid | 10-20 |

| Imine + Alkene | [2+2] Photocycloaddition | Light | Varies with excited state |

Frontier Molecular Orbital (FMO) theory offers a qualitative yet powerful framework for understanding and predicting chemical reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comyoutube.com This approach is particularly insightful for cycloaddition reactions and reactions involving nucleophilic or electrophilic attack. researchgate.net

In the aza Paternò-Büchi reaction, for example, the energy gap between the HOMO of the alkene and the LUMO of the imine (or vice versa) is a key determinant of the reaction's feasibility. nih.gov A smaller HOMO-LUMO gap generally correlates with a more facile reaction. The spatial distribution and coefficients of these frontier orbitals also provide a basis for predicting the regiochemical outcome of the cycloaddition.

For this compound, an FMO analysis would predict the sites of nucleophilic and electrophilic character. The HOMO is expected to have significant contributions from the nitrogen lone pair and the oxygen of the carbonyl group, marking these as the primary nucleophilic centers. Conversely, the LUMO would likely be centered on the carbonyl carbon and the carbon atoms of the azetidine ring, identifying them as the most probable sites for electrophilic attack.

Noncovalent interactions, including hydrogen bonds, dipole-dipole interactions, and van der Waals forces, are fundamental in dictating the three-dimensional structure, conformational stability, and intermolecular recognition of azetidine derivatives. researchgate.netnih.gov The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor, and if unsubstituted, as a hydrogen bond donor. The carbonyl group present in this compound provides an additional hydrogen bond acceptor site.

These interactions are of paramount importance in the context of medicinal chemistry, where the binding of a molecule to its biological target is often mediated by a network of noncovalent interactions. nih.gov Computational techniques such as molecular docking are frequently used to simulate these interactions and to predict the binding affinity and orientation of azetidine-containing ligands within the active site of a protein. researchgate.net The inherent puckering of the azetidine ring can also lead to distinct conformational isomers that are stabilized by intramolecular noncovalent forces, which in turn can influence the molecule's biological activity.

Stereochemical Outcomes and Chiral Induction Pathways

The development of synthetic methods that allow for the control of stereochemistry is a central theme in modern organic chemistry, and the synthesis of enantiomerically pure azetidines is no exception, given their importance as chiral building blocks and pharmaceutical agents. acs.orgacs.org

A widely employed strategy for achieving stereocontrol is the use of a chiral auxiliary. nih.gov This involves the temporary attachment of a chiral moiety to the substrate, which then directs the stereochemical course of the azetidine-forming reaction. Following the reaction, the auxiliary can be cleaved to afford the desired enantiomerically enriched product. The use of chiral sulfinamides has proven effective in the asymmetric synthesis of azetidin-3-ones. nih.gov

Alternatively, a chiral catalyst can be used to induce asymmetry. nih.gov This approach is often more atom-economical than the use of a chiral auxiliary. For example, chiral phosphoric acids have been successfully utilized as catalysts in the enantioselective desymmetrization of meso-N-acyl-azetidines. nih.gov

For 3-substituted azetidines such as this compound, establishing the stereocenter at the C3 position is a key challenge. This can be addressed by starting with a chiral, non-racemic precursor that already possesses the desired stereochemistry, or by employing an asymmetric reaction to introduce the substituent at the C3 position with high stereoselectivity. The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, for instance, has been accomplished using distinct synthetic strategies that provide access to specific stereoisomers. nih.gov

Table 2: Common Chiral Induction Strategies in Azetidine Synthesis

| Strategy | Description | Typical Enantiomeric Excess (ee) |

|---|---|---|

| Chiral Auxiliary | A chiral group temporarily attached to the substrate to direct the stereochemical outcome. | >90% |

| Chiral Catalyst | A chiral molecule that accelerates the reaction and controls the stereoselectivity. | 80-99% |

| Substrate Control | Use of a chiral starting material that dictates the stereochemistry of the product. | Dependent on starting material purity |

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Methods

The synthesis of azetidine (B1206935) derivatives has historically been challenging compared to their five- and six-membered counterparts due to ring strain. researchgate.net While methods like the decomposition of α-amino-α′-diazo ketones exist, they often suffer from low yields and the use of toxic, potentially explosive reagents. nih.gov A primary future objective is the development of more efficient and environmentally benign ("green") synthetic routes.

Key areas for research include:

Photocatalysis: Light-driven reactions, which use a photocatalyst to energize reactants, are emerging as a powerful tool for constructing azetidine rings from precursors like alkenes and oximes. mit.edu Future work will likely focus on adapting these methods for the specific synthesis of 1-(Azetidin-3-yl)propan-2-one and related structures, optimizing catalyst systems and expanding the substrate scope.

Flow Chemistry: The use of microchannel reactors can improve reaction efficiency, safety, and scalability. scienceopen.comresearchgate.net Applying this technology could lead to a more cost-effective and industrially suitable production of key azetidine intermediates. scienceopen.comresearchgate.net

Avoiding Hazardous Reagents: Research into alternatives to toxic intermediates, such as the gold-catalyzed oxidative cyclization of N-propargylsulfonamides to bypass diazo compounds, represents a significant step toward safer synthesis. nih.gov Further development in this area is crucial for creating sustainable manufacturing processes.

Exploration of Novel Reactivity Patterns for Functionalization

The chemical reactivity of this compound is dictated by the strained azetidine ring and the ketone functional group. Future research will likely delve into novel ways to selectively modify this scaffold to generate diverse molecular architectures.

Promising avenues of exploration include:

Direct C-H Functionalization: Modern synthetic methods are increasingly focused on the direct functionalization of C-H bonds. Research into the site-selective metalation and subsequent reaction with electrophiles on the azetidine ring could provide direct access to complex derivatives that are otherwise difficult to synthesize. researchgate.net

Ring-Expansion and Rearrangement: The strain inherent in the four-membered ring can be harnessed for ring-expansion reactions, potentially leading to the synthesis of substituted pyrrolidines or other larger heterocycles. nih.gov Investigating these transformations could yield novel scaffolds for medicinal chemistry.

Ketone Derivatization: The propan-2-one side chain offers a versatile handle for a wide array of chemical transformations, including reductive aminations, aldol (B89426) condensations, and Wittig reactions, allowing for the attachment of various functional groups and the extension of the carbon skeleton.

Stereoselective Synthesis: Developing methods for the stereoselective functionalization of the azetidine ring is critical, as the biological activity of chiral molecules is often dependent on their specific stereochemistry. Gold-catalyzed reactions have already shown promise in producing chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Expansion of Applications in Chemical Biology and Material Science

While azetidine derivatives are well-established as important building blocks in medicinal chemistry for developing therapeutics, their application in other scientific domains remains relatively unexplored. google.comevitachem.com

Future directions for application include:

Chemical Biology: Derivatives of this compound could be developed as chemical probes to study biological processes. By incorporating reporter tags (e.g., fluorophores or biotin) or photo-cross-linking groups, these molecules could be used to identify and study the interactions of specific proteins or enzymes within a cellular context.

Material Science: The rigid and conformationally constrained nature of the azetidine ring makes it an intriguing component for new materials. evitachem.com Future research could explore the incorporation of this scaffold into polymer backbones or as pendants to create materials with unique thermal, mechanical, or optical properties. Its ability to act as a ligand for metal coordination could also be exploited in the development of novel catalysts or functional metal-organic frameworks (MOFs).

Advanced Computational Modeling for Predictive Synthesis

The complexity of synthesizing and functionalizing strained ring systems like azetidines makes computational modeling an invaluable tool for future research. mit.edu

Key applications of computational modeling will involve:

Predicting Reaction Feasibility: Computational models can predict whether a proposed reaction is likely to succeed and can estimate the potential yield. By calculating parameters such as frontier molecular orbital energies for reactants, researchers can pre-screen potential starting materials and catalysts, saving significant experimental time and resources. mit.edu

Mechanism Elucidation: Theoretical calculations can provide deep insight into reaction mechanisms, helping chemists understand the intricate steps involved in bond formation and cleavage. This understanding is crucial for optimizing reaction conditions and overcoming synthetic challenges.

In Silico Design and Screening: Computational tools can be used to design novel derivatives of this compound and predict their properties. For example, ADME (absorption, distribution, metabolism, and excretion) parameters can be calculated to assess the drug-likeness of potential therapeutic agents before they are synthesized. nih.gov This predictive power accelerates the discovery of new molecules with desired biological or material properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.